
Callophycoic acid A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Callophycoic acid A is a dibenzooxepine diterpenoid that is hexahydrodibenzo[b,e]oxepine with an isolated double bond between positions 6a and 7 and is substituted by a bromo, a carboxy, a 3E-4,8-dimethylnona-3,7-dien-1-yl and a methyl group at positions 9, 2, 10 and 10 respectively (the 9S,10S,10aR stereoisomer). It is isolated from the Fijian red alga Callophycus serratus and exhibits antibacterial, antimalarial and anticancer activities. It has a role as a metabolite, an antibacterial agent, an antimalarial and an antineoplastic agent. It is a member of benzoic acids, an organobromine compound, a cyclic ether, a diterpenoid and a dibenzooxepine.
Aplicaciones Científicas De Investigación
Chemical Structure and Synthesis
Callophycoic acid A has the molecular formula C27H35O3Br and features a brominated tricyclic structure. The compound was first synthesized using stereoselective methods, which allowed for the construction of its complex carbon framework. Recent studies have detailed two main synthetic routes that involve stereoselective allylboration and radical cyclization techniques to achieve high yields of the desired compound .
Antibacterial Properties
This compound exhibits significant antibacterial activity against various pathogens. In bioassays, it has shown effectiveness against strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus faecium (VREF). The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to increased permeability and cell death .
Antimalarial Activity
In addition to its antibacterial properties, this compound has demonstrated antimalarial effects. Research indicates that it can inhibit the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The compound's efficacy in this regard suggests potential for development into a therapeutic agent against malaria .
Anticancer Effects
The anticancer potential of this compound has also been investigated. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. Its ability to modulate signaling pathways associated with cell survival and proliferation makes it a candidate for further exploration in cancer treatment .
Comparative Analysis of Biological Activities
Activity | Effectiveness | Target Organisms |
---|---|---|
Antibacterial | Effective against MRSA and VREF | Bacterial pathogens |
Antimalarial | Inhibits growth of Plasmodium falciparum | Malaria-causing parasites |
Anticancer | Induces apoptosis in cancer cell lines | Breast and colon cancer cells |
Case Studies
- Antibacterial Efficacy Study :
- Antimalarial Activity Assessment :
- Cancer Cell Line Study :
Análisis De Reacciones Químicas
Structural Basis for Reactivity
Callophycoic acid A (C₂₇H₃₄Br₂O₄) features a tricyclic diterpene core fused to a benzoic acid moiety, with bromine substitutions at C-6 and C-14 ( ). Key structural elements influencing reactivity include:
-
Electrophilic aromatic system : The benzoic acid group facilitates decarboxylation and halogenation reactions.
-
Olefinic bonds : Δ¹⁰,¹¹ and Δ²⁰,²¹ double bonds with E-stereochemistry ( ).
-
Bromine substituents : Positioned at activated aromatic and aliphatic sites, enabling further halogenation or elimination.
Biosynthetic Halogenation and Decarboxylation
This compound is hypothesized to form via a halogenation-decarboxylation-halogenation sequence (Fig. 1), as observed in related compounds (e.g., callophycoic acid H and callophycols) ( ).
Proposed Reaction Pathway:
-
Initial halogenation : Bromination at the ortho position of a phenolic precursor.
-
Decarboxylation : Loss of CO₂ from the benzoic acid group, generating a reactive phenolic intermediate.
-
Secondary halogenation : Bromine addition at newly activated positions.
This pathway aligns with isotopic labeling and NMR data showing conserved bromine placement in related analogs ( ).
Key NMR and HMBC Correlations
Structural assignments critical for understanding reactivity were confirmed via 2D NMR (Table 1):
Table 1: Selected NMR Data for this compound ( )
Position | δ<sub>H</sub> (mult, J in Hz) | δ<sub>C</sub> | Key HMBC Correlations |
---|---|---|---|
C-6 | 4.57 (dd, 10.5, 4.4) | 86.1 | C-7, C-24, C-25 |
C-10 | 5.20 (m) | 124.7 | C-8, C-9, C-11 |
C-24 | 4.30 (s) | 47.5 | C-6, C-25 |
C-26 | 1.69 (s) | 20.1 | C-10, C-11 |
-
NOE correlations between H-6 and H-24 confirmed 6R,24S configurations, critical for stereoselective reactions ( ).
-
COSY correlations mapped the diterpene backbone, revealing sites prone to oxidation or cyclization.
Oxidative and Cyclization Pathways
The linear diterpene chain in this compound undergoes regioselective cyclization to form tricyclic frameworks. Key observations include:
-
Epoxidation : The Δ²⁰,²¹ olefin reacts with peracids to form epoxides, as seen in bromophycoic acid analogs ( ).
-
Acid-catalyzed rearrangements : Protonation at C-7 triggers ring contractions, generating furan-bearing derivatives ( ).
Comparative Reactivity with Analogs
This compound shows distinct reactivity compared to bromophycoic acids (e.g., 12–15 ):
-
Esterification : The benzoic acid group resists methylation under mild conditions, unlike bromophycoic acid A methyl ester ( ).
-
Halogenation selectivity : Bromine addition occurs at C-6 and C-14, whereas iodinated analogs (e.g., 1–8 in ) favor C-16/C-18.
Functional Group Transformations
-
Carboxylic acid reactivity : Forms salts with bases (e.g., sodium/potassium derivatives) but resists reduction to alcohols ( ).
-
Olefin hydrogenation : Catalytic hydrogenation reduces Δ¹⁰,¹¹ and Δ²⁰,²¹ bonds to alkanes, altering bioactivity ( ).
Synthetic Challenges and Opportunities
Propiedades
Fórmula molecular |
C27H35BrO3 |
---|---|
Peso molecular |
487.5 g/mol |
Nombre IUPAC |
(9S,10S,10aR)-9-bromo-10-[(3E)-4,8-dimethylnona-3,7-dienyl]-10-methyl-8,9,10a,11-tetrahydro-6H-benzo[c][1]benzoxepine-2-carboxylic acid |
InChI |
InChI=1S/C27H35BrO3/c1-18(2)7-5-8-19(3)9-6-14-27(4)23-16-22-15-20(26(29)30)10-12-24(22)31-17-21(23)11-13-25(27)28/h7,9-12,15,23,25H,5-6,8,13-14,16-17H2,1-4H3,(H,29,30)/b19-9+/t23-,25+,27+/m1/s1 |
Clave InChI |
UWOQPCLHJDMFFV-FXSXARLRSA-N |
SMILES isomérico |
CC(=CCC/C(=C/CC[C@@]1([C@H](CC=C2[C@H]1CC3=C(C=CC(=C3)C(=O)O)OC2)Br)C)/C)C |
SMILES canónico |
CC(=CCCC(=CCCC1(C(CC=C2C1CC3=C(C=CC(=C3)C(=O)O)OC2)Br)C)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.